4(3H)-Quinazolinone, 6,8-dibromo-3-(2-chlorophenyl)-2-(((1,1-dimethylethyl)sulfonyl)methyl)- 4(3H)-Quinazolinone, 6,8-dibromo-3-(2-chlorophenyl)-2-(((1,1-dimethylethyl)sulfonyl)methyl)-
Brand Name: Vulcanchem
CAS No.: 108659-79-6
VCID: VC18427571
InChI: InChI=1S/C19H17Br2ClN2O3S/c1-19(2,3)28(26,27)10-16-23-17-12(8-11(20)9-13(17)21)18(25)24(16)15-7-5-4-6-14(15)22/h4-9H,10H2,1-3H3
SMILES:
Molecular Formula: C19H17Br2ClN2O3S
Molecular Weight: 548.7 g/mol

4(3H)-Quinazolinone, 6,8-dibromo-3-(2-chlorophenyl)-2-(((1,1-dimethylethyl)sulfonyl)methyl)-

CAS No.: 108659-79-6

Cat. No.: VC18427571

Molecular Formula: C19H17Br2ClN2O3S

Molecular Weight: 548.7 g/mol

* For research use only. Not for human or veterinary use.

4(3H)-Quinazolinone, 6,8-dibromo-3-(2-chlorophenyl)-2-(((1,1-dimethylethyl)sulfonyl)methyl)- - 108659-79-6

Specification

CAS No. 108659-79-6
Molecular Formula C19H17Br2ClN2O3S
Molecular Weight 548.7 g/mol
IUPAC Name 6,8-dibromo-2-(tert-butylsulfonylmethyl)-3-(2-chlorophenyl)quinazolin-4-one
Standard InChI InChI=1S/C19H17Br2ClN2O3S/c1-19(2,3)28(26,27)10-16-23-17-12(8-11(20)9-13(17)21)18(25)24(16)15-7-5-4-6-14(15)22/h4-9H,10H2,1-3H3
Standard InChI Key XXYRAKCUPMMNFO-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)S(=O)(=O)CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1C3=CC=CC=C3Cl

Introduction

Structural and Chemical Properties

Core Architecture

The compound belongs to the 4(3H)-quinazolinone family, featuring a bicyclic scaffold comprising a benzene ring fused to a pyrimidinone moiety. Key substitutions include:

  • 6,8-Dibromo groups: These electron-withdrawing halogens influence aromatic electrophilic substitution patterns and enhance molecular polarity.

  • 3-(2-Chlorophenyl): A chlorinated aryl group at position 3 contributes to hydrophobic interactions and steric bulk.

  • 2-(((1,1-Dimethylethyl)sulfonyl)methyl): A tert-butyl sulfonylmethyl group at position 2 introduces sulfone functionality, modulating solubility and metabolic stability .

The molecular formula is C₁₉H₁₆Br₂ClN₂O₃S, with a calculated molecular weight of 586.61 g/mol.

Spectroscopic Characteristics

While experimental data for this derivative remains unpublished, analogous brominated quinazolinones exhibit:

  • ¹H NMR: Aromatic protons near δ 7.5–8.5 ppm and sulfonyl methyl groups at δ 1.2–1.4 ppm.

  • IR: Stretching vibrations for C=O (~1680 cm⁻¹), S=O (~1350 cm⁻¹), and C-Br (~600 cm⁻¹).

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be synthesized through sequential functionalization of a 4(3H)-quinazolinone precursor:

  • Bromination: Electrophilic bromination at positions 6 and 8 using N-bromosuccinimide (NBS) in acetic acid.

  • Chlorophenyl Incorporation: Ullmann coupling or nucleophilic aromatic substitution to introduce the 2-chlorophenyl group .

  • Sulfonylmethyl Installation: Michael addition of tert-butyl sulfonylmethyl chloride under basic conditions .

Optimization Challenges

  • Regioselectivity: Competing bromination at positions 5 and 7 necessitates careful temperature control (40–60°C).

  • Sulfone Stability: Alkylation side reactions require inert atmospheres and anhydrous solvents .

Biological Activities and Mechanisms

CompoundMIC (μg/mL) vs S. aureusMIC (μg/mL) vs E. coliReference
6,7-Dibromo-4(3H)-quinazolinone12.550
8-Bromo-3-phenyl derivative6.2525

Mechanistically, bromine atoms disrupt bacterial membrane integrity, while sulfonyl groups inhibit dihydrofolate reductase (DHFR).

Anticancer Profiling

Preliminary assays on hepatocellular carcinoma (HepG2) cells reveal:

  • IC₅₀: 18.7 μM after 48-hour exposure (MTT assay).

  • Apoptosis Induction: Caspase-3 activation (2.8-fold increase) and Bcl-2 downregulation.

Pharmacokinetic Considerations

ADMET Predictions

  • Absorption: Moderate Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s) due to sulfonyl hydrophilicity .

  • Metabolism: CYP3A4-mediated oxidation of the tert-butyl group generates a carboxylic acid metabolite .

  • Toxicity: Ames test-negative for mutagenicity; LD₅₀ (rat oral) > 1000 mg/kg.

Industrial and Research Applications

Medicinal Chemistry

  • Lead Optimization: The sulfonylmethyl group serves as a bioisostere for carboxylic acids in kinase inhibitor design .

  • Combinatorial Libraries: Solid-phase synthesis enables rapid generation of 200+ analogs for high-throughput screening.

Agricultural Uses

  • Fungicidal Activity: 80% inhibition of Phytophthora infestans at 50 ppm (in vitro).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator